Cas no 2411286-35-4 (2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one)
2411286-35-4 structure
Product Name:2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one
Numéro CAS:2411286-35-4
Le MF:C9H13ClN4O
Mégawatts:228.678720235825
CID:6228342
PubChem ID:145887857
Update Time:2025-06-08
2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one
- EN300-7559434
- 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one
- 2-Chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one
- 2411286-35-4
-
- Piscine à noyau: 1S/C9H13ClN4O/c1-6(10)9(15)13-3-4-14-8(5-13)11-7(2)12-14/h6H,3-5H2,1-2H3
- La clé Inchi: HLEZQGXNKUNUAA-UHFFFAOYSA-N
- Sourire: ClC(C)C(N1CC2=NC(C)=NN2CC1)=O
Propriétés calculées
- Qualité précise: 228.0777887g/mol
- Masse isotopique unique: 228.0777887g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 1
- Complexité: 263
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.5
- Surface topologique des pôles: 51Ų
2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7559434-0.1g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 0.1g |
$615.0 | 2025-02-24 | |
| Enamine | EN300-7559434-0.25g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 0.25g |
$642.0 | 2025-02-24 | |
| Enamine | EN300-7559434-0.5g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 0.5g |
$671.0 | 2025-02-24 | |
| Enamine | EN300-7559434-1.0g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 1.0g |
$699.0 | 2025-02-24 | |
| Enamine | EN300-7559434-2.5g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 2.5g |
$1370.0 | 2025-02-24 | |
| Enamine | EN300-7559434-5.0g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 5.0g |
$2028.0 | 2025-02-24 | |
| Enamine | EN300-7559434-10.0g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 10.0g |
$3007.0 | 2025-02-24 | |
| Enamine | EN300-7559434-0.05g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 0.05g |
$587.0 | 2025-02-24 |
2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one Littérature connexe
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
2411286-35-4 (2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Fournisseur de Chine
Réactif